molecular formula C18H12N2O4 B2402910 Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate CAS No. 938022-16-3

Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B2402910
CAS No.: 938022-16-3
M. Wt: 320.304
InChI Key: IARVTPJLTJSEDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C18H12N2O4 and its molecular weight is 320.304. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Reactions with Aminoazole and Aromatic Aldehydes

The compound has been involved in reactions with aminoazoles and aromatic aldehydes, demonstrating its utility in synthesizing heterocyclic compounds. These reactions underline the versatility of the compound in forming complex structures with potential biological activities. For instance, reactions of methyl 4-hetaryl-2,4-dioxobutanoates with mixtures of aromatic (heteroaromatic) aldehydes and various amines have been studied, highlighting the compound's role in synthesizing novel heterocyclic amine derivatives (Gein et al., 2008).

Antimicrobial Evaluation

Some novel derivatives synthesized from the compound have shown antimicrobial properties. This suggests its potential application in developing new antimicrobial agents. The synthesis and antimicrobial evaluation of bis-α,β-unsaturated ketones and related derivatives incorporating the furyl motif signify the compound's role in pharmaceutical chemistry (Altalbawy, 2013).

Structural Studies

The structural analysis of related compounds provides insights into their chemical properties and potential applications. For instance, the study of 5-(2-Furyl)-6-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridin-8-ylmethanone highlights the structural intricacies and potential for further chemical exploration (Yaqub et al., 2009).

Properties

IUPAC Name

methyl 6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c1-22-18(21)12-10-13(14-8-5-9-23-14)19-17-15(12)16(20-24-17)11-6-3-2-4-7-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARVTPJLTJSEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.